(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
CAS No. |
536718-56-6 |
|---|---|
Molecular Formula |
C22H21BrN6O3 |
Molecular Weight |
497.353 |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H21BrN6O3/c1-13-4-6-14(7-5-13)12-29-18-19(27(2)22(32)28(3)20(18)31)25-21(29)26-24-11-15-10-16(23)8-9-17(15)30/h4-11,30H,12H2,1-3H3,(H,25,26)/b24-11+ |
InChI Key |
KDWLGSJZSAYUKG-BHGWPJFGSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC(=C4)Br)O)N(C(=O)N(C3=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a member of the purine family, which plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A purine core
- A hydrazine moiety linked to a substituted benzaldehyde
- Specific substitutions that may influence its biological interactions
The molecular formula is , with a notable molecular weight that allows it to interact with various biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and virology. Below are the primary areas of biological activity:
Anticancer Activity
- Mechanism of Action : The compound may induce apoptosis in cancer cells by forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit essential cellular functions, leading to cell death.
- Case Studies :
- In vitro studies have demonstrated that the compound has a cytotoxic effect on various cancer cell lines, comparable to established chemotherapeutic agents.
- Studies involving MTT assays have shown IC50 values indicating effective antiproliferative activity against specific cancer types.
Antiviral Properties
- Inhibition of Viral Replication : The compound has been investigated for its potential to inhibit viral replication mechanisms. It may interfere with viral entry or replication within host cells.
- Research Findings : Preliminary studies suggest that it could inhibit specific viral strains through its interactions with viral proteins.
Data Tables
| Biological Activity | Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer (Breast) | Cytotoxic | 15 | |
| Antiviral (Influenza) | Inhibition | 20 | |
| Antimicrobial | Moderate | 30 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- The presence of the bromine atom enhances lipophilicity and may improve binding affinity to target proteins.
- The hydrazine group is crucial for forming covalent interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
